N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a butan-2-yl group, a methoxyphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenylhydrazine with a suitable diketone can lead to the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide: This compound is unique due to its specific functional groups and structure.
This compound derivatives: These derivatives may have similar structures but different functional groups, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[2,1-c][1,2,4]triazine core with various substituents that contribute to its biological activity. The presence of the methoxyphenyl group enhances lipophilicity and may influence interactions with biological targets.
The mechanism of action of this compound involves its interaction with specific enzymes or receptors. It has been shown to inhibit certain enzyme activities and modulate signal transduction pathways. This activity is likely mediated through binding interactions that alter the conformation or function of target proteins.
Biological Activity Overview
The compound has demonstrated a range of biological activities:
- Antimicrobial Activity : Studies indicate that it exhibits significant antibacterial and antifungal properties. For instance, it has been tested against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.
- Enzyme Inhibition : It has been reported to inhibit cholinesterase enzymes which are critical in neurotransmission. This property suggests potential applications in treating neurodegenerative diseases.
Case Studies
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Antimicrobial Testing : A study evaluated the antimicrobial efficacy of the compound against multiple pathogens. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against both Gram-positive and Gram-negative bacteria. The results showed MIC values ranging from 0.01 to 0.05 mg/mL for various strains tested.
Organism MIC (mg/mL) Escherichia coli 0.02 Staphylococcus aureus 0.01 Candida albicans 0.03 - Cholinesterase Inhibition : In vitro assays demonstrated that the compound effectively inhibited acetylcholinesterase activity with an IC50 value of approximately 0.5 µM. This suggests potential therapeutic applications in conditions like Alzheimer's disease where cholinesterase inhibitors are beneficial.
Research Findings
Recent research has highlighted the compound's potential in drug development due to its unique scaffold which allows for further modifications to enhance activity or reduce toxicity. The synthesis pathways explored include cyclization reactions that yield derivatives with varied biological profiles.
Synthesis Pathways
The synthesis typically involves multi-step reactions starting from readily available precursors:
- Cyclization Reaction : The reaction of 4-methoxyphenylhydrazine with diketones leads to the formation of the imidazo[2,1-c][1,2,4]triazine structure.
- Functional Group Modifications : Subsequent reactions can introduce different functional groups to optimize biological activity.
Properties
IUPAC Name |
N-butan-2-yl-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-4-11(2)18-15(23)14-16(24)22-10-9-21(17(22)20-19-14)12-5-7-13(25-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNCKLHDKGPRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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